molecular formula C10H7NO2 B3045208 1H-1-benzazepine-2,5-dione CAS No. 10315-38-5

1H-1-benzazepine-2,5-dione

Cat. No.: B3045208
CAS No.: 10315-38-5
M. Wt: 173.17 g/mol
InChI Key: CIVZHVZUMZYFJP-UHFFFAOYSA-N
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Description

1H-1-Benzazepine-2,5-dione is a heterocyclic compound that features a seven-membered azepine ring fused with a benzene ringIt serves as a core structure in various therapeutic agents, including those targeting cardiovascular diseases, rheumatoid arthritis, and certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-1-Benzazepine-2,5-dione can be synthesized through several methods. One notable approach involves the reaction of N,N-substituted maleamic acids. This method is advantageous due to its simplicity and efficiency . Another method involves a four-component reaction of isatins, α-haloketones, activated acetylenic compounds, and isoquinoline in the presence of potassium fluoride/clinoptilolite nanoparticles in an acidic solution of hydrogen peroxide at room temperature .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous high-pressure operations. This method enhances reaction rates and yields by utilizing high temperature and pressure conditions, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1H-1-Benzazepine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts.

Major Products: The major products formed from these reactions include various substituted benzazepine derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

1H-1-Benzazepine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme inhibition and receptor binding.

    Medicine: It serves as a scaffold for the development of drugs targeting diseases such as cancer, cardiovascular disorders, and neurological conditions.

    Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-1-benzazepine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

1H-1-Benzazepine-2,5-dione can be compared with other similar compounds, such as:

    1,4-Benzodiazepine-2,5-dione: This compound shares a similar core structure but differs in the position of the nitrogen atom within the ring.

    Quinazolinones: These compounds also feature a fused benzene ring but have different heterocyclic components.

Uniqueness: this compound is unique due to its specific ring structure and the diverse range of biological activities it exhibits. Its ability to serve as a versatile scaffold for drug development sets it apart from other similar compounds .

Properties

IUPAC Name

1H-1-benzazepine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-9-5-6-10(13)11-8-4-2-1-3-7(8)9/h1-6H,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVZHVZUMZYFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80311207
Record name 1H-1-benzazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80311207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10315-38-5
Record name NSC240464
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240464
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-1-benzazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80311207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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